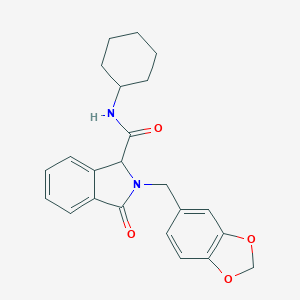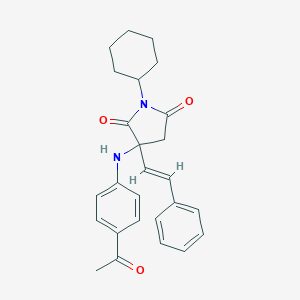![molecular formula C24H22N2O B293211 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the family of benzimidazole derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, studies suggest that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has a range of biochemical and physiological effects. These include its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain proteins involved in cancer development.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments include its low toxicity, ease of synthesis, and potential applications in various scientific fields. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. These include further studies on its potential applications as an anticancer agent, its mechanism of action, and its potential applications in drug discovery and neuroscience. Additionally, further research is needed to fully understand its side effects and potential toxicity.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone. The chalcone is then reacted with ammonium acetate and acetic acid to form the final product.
Scientific Research Applications
The compound 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazole |
InChI |
InChI=1S/C24H22N2O/c1-27-20-14-11-18(12-15-20)24-22-16-13-17-7-5-6-10-21(17)23(22)25-26(24)19-8-3-2-4-9-19/h2-12,14-15,22,24H,13,16H2,1H3 |
InChI Key |
IOLLDEUCCRXJPD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3CCC4=CC=CC=C4C3=NN2C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCC4=CC=CC=C4C3=NN2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)